

Application Notes and Protocols for Assessing ATI22-107 Blood-Brain Barrier Penetration

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Compound of Interest		
Compound Name:	ATI22-107	
Cat. No.:	B1667671	Get Quote

Introduction

ATI22-107 is a novel small molecule inhibitor of a central nervous system (CNS) target, developed for the potential treatment of a neurodegenerative disease. For any CNS drug candidate, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2]

These application notes provide a comprehensive, multi-tiered protocol for evaluating the BBB penetration of **ATI22-107**. The described workflow progresses from rapid, high-throughput in vitro screening assays to more complex and physiologically relevant in vivo studies in a rodent model. The goal is to thoroughly characterize the ability of **ATI22-107** to reach its intended target within the brain parenchyma.

The assessment of BBB permeability is crucial for evaluating the severity of neurological diseases and the effectiveness of treatment strategies.[3] The protocols outlined here are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data to inform critical decisions in the drug development pipeline.

Data Presentation: Summary of ATI22-107 Properties and BBB Penetration



The following tables summarize the key physicochemical and pharmacokinetic parameters of **ATI22-107** related to its BBB penetration potential.

Table 1: Physicochemical Properties of ATI22-107

Parameter	Value	Method
Molecular Weight (g/mol)	410.5	Calculated
logP	2.8	ClogP Calculation
рКа	7.9 (basic)	Potentiometric Titration
Aqueous Solubility (μM) at pH	55	Shake-flask Method
Polar Surface Area (Ų)	65	Calculated

Table 2: In Vitro BBB Permeability of ATI22-107

Assay	Apparent Permeability (Papp) (x 10 ⁻⁶ cm/s)	Efflux Ratio (Papp B-A / Papp A-B)	Classification
PAMPA-BBB	12.5 ± 1.1	N/A	High Permeability
bEnd.3 Monolayer	8.2 ± 0.9	3.1 ± 0.4	Moderate Permeability, Potential Efflux

Table 3: In Vivo Pharmacokinetic and BBB Penetration Parameters of ATI22-107 in Mice



Parameter	Value	Dosing
Plasma Half-life (t½) (hours)	4.2	10 mg/kg, IV
Brain Cmax (ng/g)	150	10 mg/kg, IV
Plasma Cmax (ng/mL)	1200	10 mg/kg, IV
Brain-to-Plasma Ratio (Kp)	0.8	At 2 hours post-dose
Unbound Brain-to-Plasma Ratio (Kpuu)	0.5	Calculated

Experimental Protocols In Vitro Assessment of BBB Penetration

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive diffusion across the BBB.[4][5] It utilizes a 96-well plate setup where a filter is coated with a lipid mixture mimicking the BBB.[6]

Protocol:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of ATI22-107 in DMSO.
 - \circ Prepare the Donor solution by diluting the **ATI22-107** stock solution to 10 μ M in phosphate-buffered saline (PBS) at pH 7.4.
 - Use a commercially available PAMPA-BBB plate system with a pre-coated lipid membrane.
- Assay Procedure:
 - \circ Add 200 µL of the Donor solution containing **ATI22-107** to each well of the donor plate.
 - Add 200 μL of PBS (Acceptor solution) to each well of the acceptor plate.
 - Carefully place the acceptor plate onto the donor plate, creating a "sandwich".



- Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
- After incubation, collect samples from both the donor and acceptor wells.
- Sample Analysis and Data Calculation:
 - Determine the concentration of ATI22-107 in the donor and acceptor wells using LC-MS/MS.
 - Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

This cell-based assay provides a more physiological model of the BBB by using a monolayer of murine cerebral cortex endothelial cells (bEnd.3) that form tight junctions.[1]

Protocol:

- Cell Culture:
 - Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Seed the cells onto Transwell inserts (0.4 μm pore size) at a density of 5 x 10⁴ cells/cm².
 - Allow the cells to grow and differentiate for 5-7 days to form a confluent monolayer.
- Monolayer Integrity Assessment:
 - Measure the Trans-endothelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 100 Ω ·cm² indicates a well-formed monolayer.
 - Alternatively, assess the permeability of a fluorescent marker with low BBB penetration, such as Lucifer Yellow.
- Permeability Assay:



- For apical-to-basolateral (A-B) permeability, add ATI22-107 (10 μM) to the apical (upper) chamber of the Transwell insert.
- For basolateral-to-apical (B-A) permeability, add ATI22-107 to the basolateral (lower) chamber.
- Incubate at 37°C for 2 hours.
- At specified time points, collect samples from the receiver chamber.
- Sample Analysis and Data Calculation:
 - Quantify the concentration of ATI22-107 in the collected samples by LC-MS/MS.
 - Calculate the Papp value similarly to the PAMPA assay.
 - Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux transport.[7][8]

In Vivo Assessment of BBB Penetration in Mice

This protocol describes a method to determine the brain-to-plasma concentration ratio of **ATI22-107** in mice, providing a direct measure of its ability to cross the BBB in a living organism.[3][9]

Protocol:

- Animal Model:
 - Use adult male C57BL/6 mice (8-10 weeks old).
 - Acclimate the animals for at least one week before the experiment.
- Compound Administration:
 - Prepare a formulation of **ATI22-107** suitable for intravenous (IV) injection.
 - Administer a single dose of ATI22-107 (e.g., 10 mg/kg) via the tail vein.

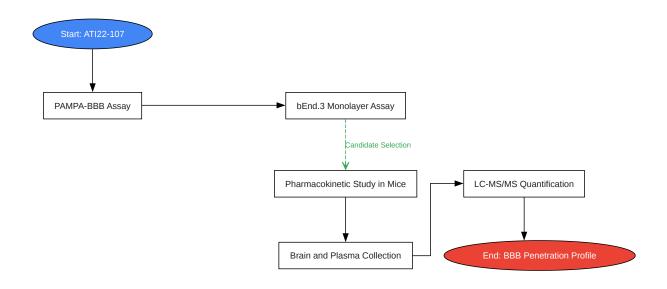


• Sample Collection:

- At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours) post-dose, anesthetize the mice.
- Collect blood via cardiac puncture into heparinized tubes.
- Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
- Harvest the brain and rinse with cold saline.
- Sample Processing:
 - Centrifuge the blood samples to obtain plasma.
 - Weigh the brain tissue and homogenize it in a suitable buffer.[10]
- Bioanalysis by LC-MS/MS:
 - Develop and validate a sensitive and selective LC-MS/MS method for the quantification of ATI22-107 in plasma and brain homogenate.[11][12]
 - Use a suitable internal standard for accurate quantification.
 - Extract ATI22-107 from the plasma and brain homogenate samples, for example, by protein precipitation.
- Data Analysis:
 - Calculate the concentration of ATI22-107 in plasma (ng/mL) and brain tissue (ng/g).
 - Determine the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.
 - If the fraction of unbound drug in plasma (fu,p) and brain (fu,b) are known, calculate the unbound brain-to-plasma ratio (Kpuu = Kp * fu,p / fu,b).



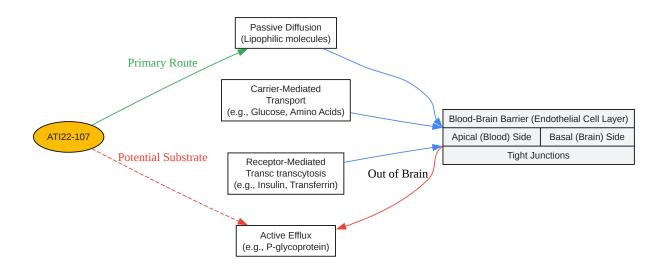
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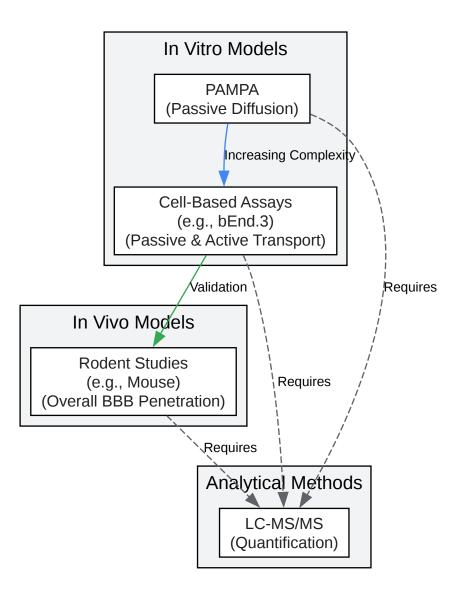
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Caption: Experimental workflow for assessing the BBB penetration of ATI22-107.









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